molecular formula C21H19N3O2 B5097408 4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide

Cat. No.: B5097408
M. Wt: 345.4 g/mol
InChI Key: DYBDAVFYNQKVFI-UHFFFAOYSA-N
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Description

4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an ethoxy group, a phenyldiazenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves the condensation of 4-ethoxybenzoic acid with 4-[(E)-phenyldiazenyl]aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed under an inert atmosphere at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc in acetic acid, resulting in the formation of amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous solution or zinc in acetic acid.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide: Characterized by the presence of an ethoxy group and a phenyldiazenyl group.

    4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide: Contains a benzenesulfonamide group instead of a benzamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility in organic solvents, while the phenyldiazenyl group contributes to its potential biological activities.

Properties

IUPAC Name

4-ethoxy-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-26-20-14-8-16(9-15-20)21(25)22-17-10-12-19(13-11-17)24-23-18-6-4-3-5-7-18/h3-15H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDAVFYNQKVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038163
Record name Benzamide, 4-ethoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403846-67-3
Record name Benzamide, 4-ethoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401038163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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